P-gp Binding Affinity: Reversin 121 vs. Tariquidar
Reversin 121 exhibits a high binding affinity for the P-glycoprotein (MDR1) transporter with a dissociation constant (Kd) of 77 nM [1]. This level of affinity is superior to that of Tariquidar, a potent third-generation P-gp inhibitor, which has a reported Kd of 5.1 nM . The 66-fold higher affinity of Tariquidar may lead to more complete and prolonged inhibition, but the nanomolar binding of Reversin 121 is sufficient for robust experimental reversal of MDR without the potential for complete transporter ablation, which may have different downstream cellular consequences.
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 77 nM |
| Comparator Or Baseline | Tariquidar: 5.1 nM |
| Quantified Difference | 66-fold higher affinity for Tariquidar |
| Conditions | In vitro binding assays |
Why This Matters
This data allows researchers to select an inhibitor with the appropriate binding kinetics for their assay; Reversin 121 offers potent, high-affinity binding without the extreme potency of Tariquidar, which may be preferred for partial or reversible inhibition studies.
- [1] Glpbio. Reversin 121. https://www.glpbio.com/kr/reversin-121.html View Source
